

An In-depth Technical Guide to EN 10305-1 Grade E235 Carbon Steel

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Compound of Interest

Compound Name: E235

Cat. No.: B1663354

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This technical guide provides a comprehensive overview of EN 10305-1 Grade **E235**, a non-alloy carbon steel widely utilized in precision applications. Tailored for researchers, scientists, and drug development professionals who may encounter this material in laboratory equipment, instrumentation, or manufacturing processes, this document details its chemical composition, mechanical properties under various delivery conditions, and the experimental protocols used for its characterization.

Introduction to EN 10305-1 Grade E235

EN 10305-1 is a European standard that specifies the technical delivery conditions for seamless cold-drawn steel tubes used in precision applications. The grade **E235** designates a specific non-alloy quality steel with a minimum yield strength of 235 MPa in the normalized condition. These tubes are characterized by their precisely defined dimensional tolerances and a specified surface roughness, making them suitable for applications in the automotive, furniture, and general engineering industries. The manufacturing process involves cold drawing of hot-finished seamless tubes to achieve the desired dimensions and material properties.

Chemical Composition

The chemical composition of EN 10305-1 Grade **E235** steel is a critical determinant of its mechanical properties and weldability. The specified maximum percentages of key elements are summarized in the table below.

Table 1: Chemical Composition of EN 10305-1 Grade **E235** Steel

Element	Symbol	Maximum Content (%)
Carbon	C	0.17
Silicon	Si	0.35
Manganese	Mn	1.20
Phosphorus	P	0.025
Sulfur	S	0.025

Source:

Delivery Conditions and Mechanical Properties

The mechanical properties of **E235** steel tubes are significantly influenced by the final heat treatment or cold working process, known as the delivery condition. The EN 10305-1 standard defines several delivery conditions, each imparting distinct characteristics to the final product.

Table 2: Mechanical Properties of EN 10305-1 Grade **E235** under Different Delivery Conditions

Delivery Condition	Symbol	Tensile Strength (Rm) [MPa]	Minimum Yield Strength (ReH) [MPa]	Minimum Elongation (A) [%]	Description
Cold Drawn / Hard	+C	≥ 480	-	≥ 6	No final heat treatment after the final cold drawing.
Cold Drawn / Soft	+LC	≥ 420	-	≥ 10	Final heat treatment is followed by a suitable drawing pass with a limited reduction of area.
Stress Relieved	+SR	≥ 420	≥ 350	≥ 16	After the final cold drawing, the tubes are stress-relieved in a controlled atmosphere.
Annealed	+A	≥ 315	-	≥ 25	After the final cold drawing, the tubes are soft-annealed in a controlled atmosphere.
Normalized	+N	340 - 480	≥ 235	≥ 25	After the final cold drawing, the tubes are normalized in

a controlled
atmosphere.

Source: Note: For the +C and +LC conditions, the yield strength may be nearly as high as the tensile strength. For calculation purposes, the following relationships are recommended: for +C, $ReH \geq 0.8 Rm$; for +LC, $ReH \geq 0.7 Rm$.

Experimental Protocols

The characterization of EN 10305-1 Grade **E235** steel relies on standardized testing methodologies to ensure consistency and comparability of data. The following sections detail the key experimental protocols.

Chemical Analysis

The determination of the chemical composition of **E235** steel is performed to verify compliance with the standard. Modern analytical techniques provide precise and rapid elemental analysis.

- **Optical Emission Spectrometry (OES):** This is a widely used technique for the routine analysis of metallic alloys. A high-energy spark is applied to the surface of the steel sample, causing the atoms to excite and emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element. The process is rapid, typically providing a full elemental analysis in under a minute.
- **Combustion Analysis:** This method is specifically used for the accurate determination of carbon and sulfur content. A small sample of the steel is combusted in a high-temperature furnace in a pure oxygen stream. The carbon in the sample oxidizes to carbon dioxide (CO₂) and the sulfur to sulfur dioxide (SO₂). These gases are then measured by infrared detectors to determine their concentration, from which the percentage of carbon and sulfur in the original sample is calculated.

Mechanical Testing

The mechanical properties outlined in Table 2 are determined through a series of destructive tests performed on representative samples of the steel tubes.

The tensile test is a fundamental materials science test used to determine the tensile strength, yield strength, and elongation of the steel.

- Principle: A standardized test piece is subjected to a uniaxial tensile force until it fractures. The applied force and the elongation of the test piece are continuously measured.
- Test Piece: The test piece is typically a full-tube section or a strip machined from the tube wall. The dimensions of the test piece are specified in the standard to ensure comparable results.
- Procedure:
 - The initial gauge length (L_0) and cross-sectional area (S_0) of the test piece are measured.
 - The test piece is mounted in the grips of a universal testing machine.
 - A tensile load is applied at a controlled rate, as specified in EN ISO 6892-1.
 - The force and the elongation of the gauge length are recorded throughout the test.
 - The test is complete when the test piece fractures.
- Data Analysis:
 - Tensile Strength (R_m): The maximum force reached during the test divided by the initial cross-sectional area.
 - Yield Strength (R_{eH}): The stress at which the material begins to deform plastically. For materials like **E235** that may not have a well-defined yield point, the 0.2% proof stress ($R_{p0.2}$) is often determined. This is the stress at which a permanent plastic strain of 0.2% has occurred.
 - Elongation (A): The percentage increase in the gauge length after fracture, calculated as $((L_u - L_0) / L_0) * 100$, where L_u is the final gauge length.

This test assesses the ductility and the presence of defects in the steel tubes.

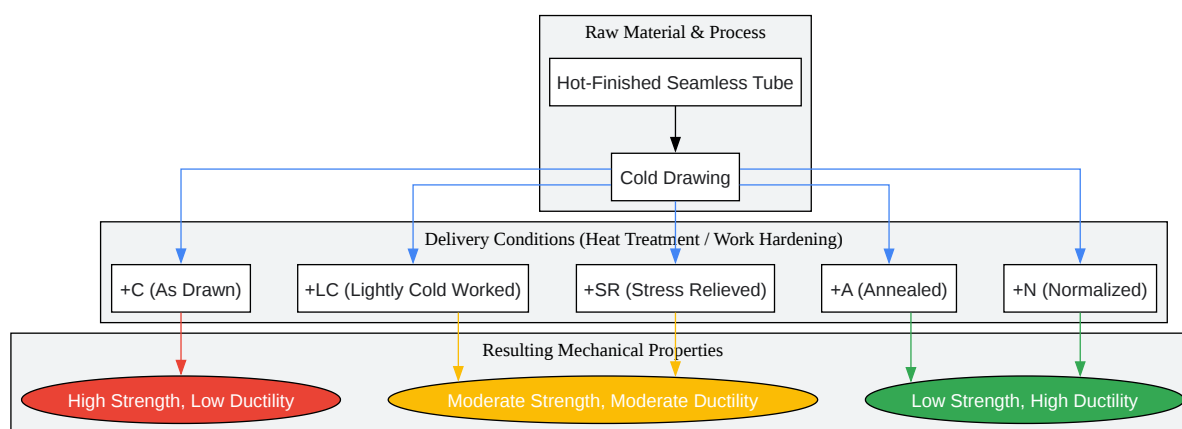
- Principle: A ring-shaped sample cut from the end of a tube is compressed between two flat, parallel plates.
- Procedure:
 - A short length of the tube is cut.
 - The sample is placed between the plates of a press.
 - The plates are brought together until the distance between them reaches a value specified in the standard.
- Acceptance Criteria: The test is considered passed if no cracks or flaws are visible on the surface of the flattened sample.

This test evaluates the ability of the tube to undergo circumferential plastic deformation.

- Principle: A conical mandrel is forced into the end of a tube sample, expanding its diameter.
- Procedure:
 - A short length of the tube is prepared.
 - A hardened conical mandrel with a specific angle is pressed into the tube end until the desired degree of expansion is achieved.
- Acceptance Criteria: The sample should show no signs of cracking after being expanded to the percentage specified in the product standard.

Logical Relationships and Workflows

The selection of a specific delivery condition for EN 10305-1 Grade **E235** steel is a critical decision based on the intended application's requirements for strength, ductility, and machinability. The following diagram illustrates the logical workflow from the base material to the final product with its associated properties.



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Caption: Manufacturing workflow and its influence on mechanical properties.

Applications

The precise dimensions and varied mechanical properties achievable through different delivery conditions make EN 10305-1 Grade **E235** a versatile material for numerous applications, including:

- Hydraulic and pneumatic systems: The high precision and strength of the tubes are ideal for containing pressurized fluids.
- Automotive components: Used in applications such as drive shafts, suspension parts, and fuel injection pipes.
- General mechanical engineering: For components requiring high dimensional accuracy and specific strength-to-ductility ratios.

- Furniture manufacturing: The smooth surface finish and formability are advantageous.

Conclusion

EN 10305-1 Grade **E235** is a well-defined and versatile engineering material with properties that can be precisely tailored through controlled manufacturing and heat treatment processes. For researchers and scientists, an understanding of its characteristics and the standardized methods used for its evaluation is crucial when specifying materials for custom equipment or interpreting the performance of commercial instrumentation that incorporates this steel. The stringent control over its chemical composition and the clear correlation between delivery conditions and mechanical properties ensure reliable and repeatable performance in demanding applications.

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